molecular formula C9H13NO B147317 1-Methyl-2-phenoxyethylamine CAS No. 35205-54-0

1-Methyl-2-phenoxyethylamine

Cat. No. B147317
CAS RN: 35205-54-0
M. Wt: 151.21 g/mol
InChI Key: IKYFHRVPKIFGMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Methyl-2-phenoxyethylamine can be inferred from the methodologies described in the papers. For instance, the synthesis of 4-(4-methylphenoxy)benzylamine involved etherification and reduction starting from p-chlorobenzonitrile and p-cresol . This method could potentially be adapted for the synthesis of 1-Methyl-2-phenoxyethylamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Methyl-2-phenoxyethylamine has been characterized using various spectroscopic techniques. For example, the crystal structure of 2-((2-(2-Hydroxyethylamino)ethylimino)methyl)phenol was determined at 130K, showing that it belongs to the orthorhombic space group . Although this compound is not identical to 1-Methyl-2-phenoxyethylamine, the methods used for structural determination could be applicable.

Chemical Reactions Analysis

The papers provide insights into the reactivity of compounds with functionalities similar to those in 1-Methyl-2-phenoxyethylamine. For instance, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides resulted in multiple arylation via successive C-C and C-H bond cleavages . This type of reactivity could be relevant when considering the chemical reactions that 1-Methyl-2-phenoxyethylamine might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-Methyl-2-phenoxyethylamine can be deduced from the studies. Spectroscopic investigations and quantum chemical computational studies have been performed to understand the electronic structure, molecular electrostatic potential, and non-linear optical properties of similar compounds . These studies provide a foundation for predicting the properties of 1-Methyl-2-phenoxyethylamine.

Relevant Case Studies

Although no direct case studies involving 1-Methyl-2-phenoxyethylamine were found in the provided papers, the antiviral activity of deoxy analogs of HEPT derivatives and the antiserotonin activity of 1-Benzyl-2-methyl-5-hydroxytryptamine suggest that compounds with similar structural features can exhibit significant biological activities. These findings could be relevant when considering potential applications of 1-Methyl-2-phenoxyethylamine in a pharmacological context.

Scientific Research Applications

  • High-Performance Light Emitting Devices :

    • 1-Methyl-2-phenoxyethylamine, as 2-phenoxyethylamine (POEA), contributes to modulating the structure of organic-inorganic hybrid perovskites in light-emitting devices. This modulation leads to a shift in photoluminescence and electroluminescence from green to blue. POEA also enhances the external quantum efficiency of these devices, as demonstrated in a study on CH3 NH3 PbBr3 LEDs (Chen et al., 2017).
  • Development of Selective Adrenoceptor Antagonists :

    • A study on phenoxyethylamine derivatives, including structures similar to 1-Methyl-2-phenoxyethylamine, reports the design and synthesis of compounds for use as selective human α1D adrenoceptor antagonists. These compounds are distinct from other α1-AR antagonists and demonstrate potential in the development of selective therapies (Sakauchi et al., 2017).
  • Allosteric Modifiers of Hemoglobin :

    • In the medical field, certain compounds structurally related to 1-Methyl-2-phenoxyethylamine have shown effectiveness as allosteric effectors of hemoglobin. These compounds can decrease the oxygen affinity of hemoglobin, potentially benefiting clinical areas such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
  • Magnetic Properties in Metal Complexes :

    • A study involving Schiff-base complexes with a structure similar to 1-Methyl-2-phenoxyethylamine explores the magnetic properties of these complexes. These findings are significant in the field of materials science, particularly in the study of single-molecule magnets (Němec et al., 2017).
  • Metabolic Activation Studies in Cancer Research :

    • Research on N-hydroxy metabolites of carcinogenic amines, including structures related to 1-Methyl-2-phenoxyethylamine, has provided insights into their metabolic activation by human liver sulfotransferases. This research is crucial for understanding the role of these enzymes in cancer susceptibility (Chou et al., 1995).
  • Electrochemical Oxidation in Chemical Synthesis :

    • Studies on the electrochemical oxidation of amino-substituted derivatives, including triphenylamine derivatives, have implications in chemical synthesis and materials science (Chiu et al., 2005).
  • Synthesis of Antiserotonin Compounds :

    • Research involving the synthesis of serotonin-related compounds, where structures akin to 1-Methyl-2-phenoxyethylamine play a role, has led to the development of potent antiserotonin agents (Shaw & Woolley, 1957).
  • In vitro Metabolism Studies :

    • An investigation into the in vitro metabolism of psychoactive amines, including compounds structurally related to 1-Methyl-2-phenoxyethylamine, provides insights into the metabolic pathways of these substances (Zweig & Castagnoli, 1977).
  • Suzuki Cross-Coupling in Medicinal Chemistry :

    • Suzuki cross-coupling methods have been employed to synthesize heteroaryl phenoxyethylamines, leading to the development of new scaffolds in medicinal chemistry (Manasieva et al., 2015).
  • Anti-Corrosion Applications :

    • Schiff base derivatives of vanillin, which include phenoxyethylamine-like structures, have demonstrated significant anti-corrosive effects on mild steel. This research has practical applications in materials science and engineering (Satpati et al., 2020).
  • Phenotyping of N-acetyltransferase :

    • In pharmacogenomics, studies involving the phenotyping of N-acetyltransferase, where compounds similar to 1-Methyl-2-phenoxyethylamine are used, provide insights into individual differences in drug metabolism (Jetter et al., 2004).
  • Assay of Chiral Metabolites :

    • Research on the chiral metabolite of labetalol, a compound related to 1-Methyl-2-phenoxyethylamine, has implications in pharmacology and bioanalysis (Changchit et al., 1991).

Safety And Hazards

1-Methyl-2-phenoxyethylamine is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-phenoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYFHRVPKIFGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313534
Record name 1-Phenoxy-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-phenoxyethylamine

CAS RN

35205-54-0
Record name 1-Phenoxy-2-propanamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylamine, 1-methyl-2-phenoxy-
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Record name 35205-54-0
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Record name 1-Phenoxy-2-propanamine
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Record name 1-methyl-2-phenoxyethylamine
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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